Metachrome Brown V

Description

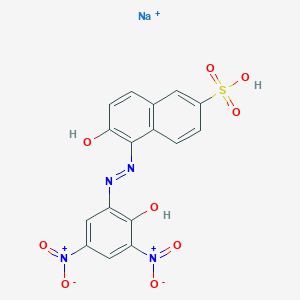

Metachrome Brown V is a synthetic metachromatic dye primarily used in histochemistry for nuclear staining. It belongs to the class of mordant dyes, requiring a metal ion (typically chromium) to form a stable complex with tissue components. The dye exhibits selective binding to acidic groups in tissues, such as phosphate groups in nucleic acids, enabling precise visualization of cellular structures under microscopic examination .

Lillie et al. (1976) demonstrated that this compound’s staining efficiency depends on the interaction between its sulfonic acid groups and tissue substrates. Chemical modifications, such as end-group blocking or artificial introduction of acid groups into tissues, significantly alter its metachromatic properties. For example, blocking amino groups in tissues reduced dye uptake, highlighting its specificity for anionic sites .

Properties

CAS No. |

3838-30-0 |

|---|---|

Molecular Formula |

C16H10N4NaO9S+ |

Molecular Weight |

457.3 g/mol |

IUPAC Name |

sodium;6-hydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]naphthalene-2-sulfonic acid |

InChI |

InChI=1S/C16H10N4O9S.Na/c21-14-4-1-8-5-10(30(27,28)29)2-3-11(8)15(14)18-17-12-6-9(19(23)24)7-13(16(12)22)20(25)26;/h1-7,21-22H,(H,27,28,29);/q;+1 |

InChI Key |

IUVHWURCSWEAEG-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CC(=C2N=NC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O)O)C=C1S(=O)(=O)O.[Na+] |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=NC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O)O)C=C1S(=O)(=O)O.[Na+] |

Other CAS No. |

3838-30-0 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Metachrome Brown V is compared below with two functionally similar mordant dyes: Alizarin Red S (anthraquinone-based) and Hematoxylin (natural phenolic dye). Key differences lie in their chemical classes, metal coordination, and applications.

| Parameter | This compound | Alizarin Red S | Hematoxylin |

|---|---|---|---|

| Chemical Class | Sulfonated azo dye | Anthraquinone sulfonate | Oxidized hematoxylin (benzopyran) |

| Mordant Metal | Chromium | Aluminum | Aluminum or iron |

| Primary Application | Nuclear staining in histology | Calcium detection in bone tissue | General nuclear and cytoplasmic staining |

| pH Sensitivity | Stable at pH 2–4 | Requires pH 4.5–5.5 | Optimal at pH 2.5–3.5 |

| Lightfastness | Moderate | High | Low (requires post-stain sealing) |

Research Findings

Metachrome Brown vs. Alizarin Red S :

this compound’s chromium mordant provides stronger binding to nucleic acids compared to Alizarin Red S, which preferentially binds calcium ions. This specificity makes this compound unsuitable for mineralized tissue studies but superior for chromatin visualization .Metachrome Brown vs. Hematoxylin : Hematoxylin, when oxidized to hematein, forms a broader stain for nuclei and cytoplasm but lacks this compound’s pH stability. Hematoxylin also requires a counterstain (e.g., eosin) for contrast, whereas this compound achieves self-contrast via metachromasia .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.